molecular formula C24H22N2O6S B15009238 ethyl (2E)-2-(3-hydroxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(3-hydroxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15009238
M. Wt: 466.5 g/mol
InChI Key: ACXANHGQWKOWFJ-YBFXNURJSA-N
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Description

ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted phenols and thiazolopyrimidine precursors. Key steps may involve condensation reactions, cyclization, and esterification under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: A class of compounds with similar core structures but different substituents.

    Phenolic Compounds: Compounds containing hydroxyl groups attached to aromatic rings.

Uniqueness

ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-2-[(3-hydroxyphenyl)methylidene]-5-methyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N2O6S/c1-4-32-23(30)20-13(2)26-22(29)19(11-14-6-5-7-16(27)10-14)33-24(26)25-21(20)15-8-9-17(28)18(12-15)31-3/h5-12,21,27-28H,4H2,1-3H3/b19-11+

InChI Key

ACXANHGQWKOWFJ-YBFXNURJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=NC1C4=CC(=C(C=C4)O)OC)C

Canonical SMILES

CCOC(=O)C1=C(N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=NC1C4=CC(=C(C=C4)O)OC)C

Origin of Product

United States

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